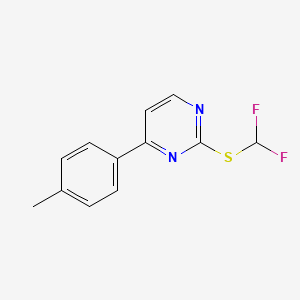
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide is a useful research compound. Its molecular formula is C12H10F2N2S and its molecular weight is 252.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide has been studied for its potential use as a herbicide. Research indicates that it exhibits significant herbicidal activity against various weeds, particularly in paddy fields. It demonstrates a broad spectrum of weed control, including effectiveness against Echinochloa oryzicola, with optimal herbicidal activity observed when certain substituents are present in the compound (Yoshimura et al., 2011).
Chemical Synthesis and Reactions
This compound has been explored in the synthesis of various chemical structures and reactions. For instance, it has been utilized in the synthesis of N,S-chelate thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups. These compounds have shown interesting properties, such as sulfur inversion and restricted phenyl rotation, when coordinated to congested diiminoruthenium cores (Tresoldi et al., 2002).
Organic Synthesis
In organic chemistry, this compound has been identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This compound acts as a versatile agent in facilitating the addition of fluorinated groups to organic molecules, thus enabling the synthesis of a variety of fluorinated compounds (Zhao et al., 2010).
Polymer Synthesis
It has also been implicated in the synthesis of novel polyamide-imides. These polymers, which incorporate this compound, exhibit impressive thermal stability and solubility in various solvents. They are particularly notable for their potential applications in high-performance materials due to their outstanding properties (Shockravi et al., 2009).
Corrosion Inhibition
Additionally, pyrimidine-2-thione derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. These compounds have demonstrated effectiveness in preventing corrosion of mild steel in acidic environments, making them potentially useful in industrial applications (Soltani et al., 2015).
Mechanism of Action
Target of Action
Sulfone derivatives, a group to which this compound belongs, have been shown to exhibit antifungal activity .
Mode of Action
It’s known that sulfone derivatives can interfere with the ergosterol content in fungal cells . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.
Biochemical Pathways
The compound is involved in the difluoromethylation process, which is a chemical reaction that introduces a difluoromethyl group into a molecule . This process can affect various biochemical pathways, depending on the specific targets of the compound. In the case of antifungal activity, it likely disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
The compound’s difluoromethyl group has been associated with increased metabolic stability and cns penetration in pharmaceutical candidates .
Result of Action
The result of the compound’s action is the disruption of ergosterol production in fungal cells, leading to increased susceptibility to the compound . This disruption can lead to cell death, providing the compound with its antifungal properties.
Future Directions
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSBOWWWIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)
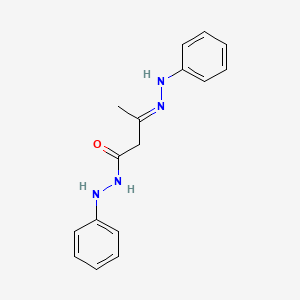
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)
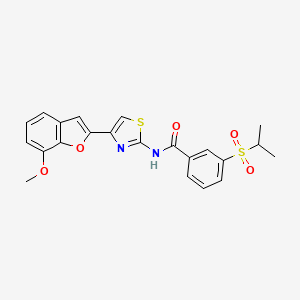
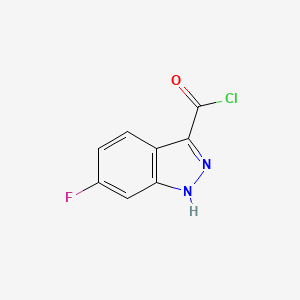

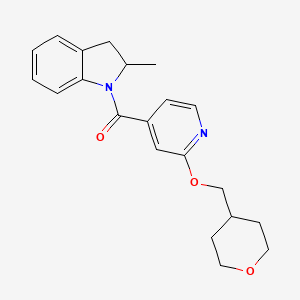


![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)
![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
